molecular formula C19H19N3O2 B2665011 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide CAS No. 1092341-70-2

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B2665011
CAS No.: 1092341-70-2
M. Wt: 321.38
InChI Key: XNRMSYRPLAAQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Butanamide Group: Finally, the phenyl group of the oxadiazole is reacted with butanoyl chloride in the presence of a base to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
  • N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Uniqueness

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to other similar compounds.

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-6-17(23)20-16-8-5-4-7-15(16)19-21-18(22-24-19)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMSYRPLAAQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.